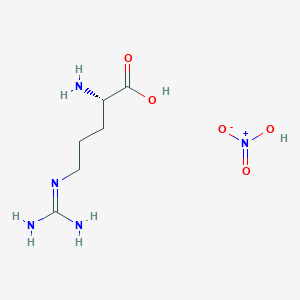

L-Arginine nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

223253-05-2 |

|---|---|

Molecular Formula |

C6H14N5O5- |

Molecular Weight |

236.21 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;nitrate |

InChI |

InChI=1S/C6H14N4O2.NO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;-1/t4-;/m0./s1 |

InChI Key |

HVMFMDRJTWGJTN-WCCKRBBISA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

L-Arginine Nitrate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine nitrate, a salt formed from the essential amino acid L-arginine and nitric acid, is a compound of significant interest due to its potential applications in pharmaceuticals and as a nonlinear optical (NLO) material. L-arginine is a precursor for the biosynthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response.[1][2] The nitrate salt of L-arginine can exist in different stoichiometric forms, primarily this compound hemihydrate (2(L-Arg·HNO₃)·H₂O) and L-arginine dinitrate (L-Arg·2HNO₃).[1][3] This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of L-arginine with nitric acid in an aqueous solution. The stoichiometry of the reactants and the crystallization conditions are critical in determining the final product, which can be either the mononitrate (hemihydrate) or the dinitrate form.

Experimental Protocol: Synthesis of this compound Crystals

This protocol is adapted from established methods for the synthesis of L-arginine salts.[3][4]

Materials:

-

L-Arginine (high purity)

-

Nitric acid (concentrated, analytical grade)

-

Deionized water

Procedure:

-

Dissolution: Dissolve a specific molar amount of L-arginine in a minimal amount of deionized water at room temperature with continuous stirring.

-

Acidification: Slowly add the desired molar equivalent of nitric acid to the L-arginine solution under constant stirring. For this compound hemihydrate, a 1:1 molar ratio of L-arginine to nitric acid is used. For L-arginine dinitrate, a 1:2 molar ratio is employed. The reaction is exothermic, and the temperature should be monitored.

-

pH Adjustment: Adjust the pH of the solution to a range of 1-2 using nitric acid to ensure complete salt formation.[4]

-

Heating and Clarification: Gently heat the solution to a temperature between 40°C and 70°C to ensure all reactants are fully dissolved and the solution is clear.[4]

-

Crystallization: Cool the clarified solution slowly to a temperature between 10°C and 25°C.[4] Crystal precipitation will occur. The rate of cooling can influence crystal size and quality.

-

Isolation: Separate the formed crystals from the mother liquor by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water to remove any residual impurities. Dry the crystals at a temperature ranging from 60°C to 85°C to obtain the final this compound product.[4]

Characterization Techniques

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural properties. The following techniques are commonly employed:

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the synthesized compound and confirming the formation of the salt.

Experimental Protocol:

-

FTIR Spectroscopy: The FTIR spectrum is typically recorded in the range of 4000-400 cm⁻¹ using the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory.[3]

-

Raman Spectroscopy: The FT-Raman spectrum is recorded using a suitable laser excitation source.[3]

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure, including unit cell parameters, space group, and atomic coordinates. Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.

Experimental Protocol:

-

Single-Crystal XRD: A suitable single crystal is mounted on a goniometer, and diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Powder XRD: The powdered sample is scanned over a range of 2θ angles to obtain a diffraction pattern.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition behavior of the compound.

Experimental Protocol:

-

TGA/DSC: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the changes in mass (TGA) and heat flow (DSC) are recorded as a function of temperature.

Quantitative Data

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Vibrational Spectroscopy Data for L-Arginine Nitrates (cm⁻¹)

| Vibrational Mode | L-Arg·HNO₃·0.5H₂O (FTIR)[3] | L-Arg·HNO₃·0.5H₂O (Raman)[3] | L-Arg·2HNO₃ (FTIR)[3] | L-Arg·2HNO₃ (Raman)[3] |

| O-H stretching (water) | ~3400 | - | - | - |

| N-H stretching | 3300-3000 | 3300-3000 | 3300-3000 | 3300-3000 |

| C-H stretching | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2850 |

| C=O stretching (COO⁻) | ~1680 | ~1680 | ~1720 | ~1720 |

| N-H bending | ~1630 | ~1630 | ~1630 | ~1630 |

| NO₃⁻ asymmetric stretching | ~1380 | - | ~1320 | ~1334 |

| NO₃⁻ symmetric stretching | ~1045 | ~1045 | ~1040 | 1044, 1056 |

| NO₃⁻ out-of-plane bending | ~830 | - | ~822 | - |

Table 2: Crystallographic Data for L-Arginine Nitrates

| Parameter | 2(L-Arg·HNO₃)·H₂O[1] | L-Arg·2HNO₃[1] |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁ |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | Data not available | 90 |

| β (°) | Data not available | Data not available |

| γ (°) | Data not available | 90 |

| Volume (ų) | Data not available | Data not available |

| Z | 2 | 2 |

Note: Detailed unit cell parameters for 2(L-Arg·HNO₃)·H₂O and L-Arg·2HNO₃ were not fully available in the searched literature. The provided space groups are based on the available information.

Table 3: Thermal Analysis Data

| Compound | Technique | Event | Temperature (°C) | Mass Loss (%) |

| L-Arginine | TGA/DSC | Onset of Decomposition | ~220-230 | - |

| L-Arginine Barium Nitrate | TGA | Stable up to | ~150 | - |

| L-Arginine Barium Nitrate | DSC | Endothermic Peak (Decomposition) | 156, 273 | - |

Note: Specific thermal analysis data for this compound was not available in the searched literature. The data for L-Arginine and a related salt are provided for reference.

Visualizations

L-Arginine to Nitric Oxide Signaling Pathway

The biological significance of L-arginine stems from its role as the substrate for nitric oxide synthase (NOS) in the production of nitric oxide.

Caption: L-Arginine to Nitric Oxide signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis via the reaction of L-arginine and nitric acid is straightforward, with the final product stoichiometry being dependent on the molar ratios of the reactants. Comprehensive characterization using spectroscopic and analytical techniques is crucial for confirming the structure and purity of the synthesized compound. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the fields of pharmaceutical sciences and materials science. Further research to obtain more detailed quantitative data, particularly for the thermal properties and a complete crystallographic analysis of the hemihydrate form, would be beneficial for a more complete understanding of this promising compound.

References

The In Vivo Mechanism of Action of L-Arginine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine nitrate is a hybrid compound that leverages two distinct pathways for the in vivo generation of nitric oxide (NO), a critical signaling molecule in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its journey from administration to its ultimate effects on cellular signaling. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity.

This compound, upon entering the physiological system, dissociates into L-arginine and nitrate. These two components then contribute to the synthesis of nitric oxide through two primary, interconnected pathways:

-

The L-Arginine-Nitric Oxide Synthase (NOS) Pathway: L-arginine serves as the direct substrate for the enzyme nitric oxide synthase (NOS), which catalyzes its oxidation to produce nitric oxide and L-citrulline.[1][2] This is a well-established, oxygen-dependent pathway crucial for endothelial health and vascular tone regulation.[2]

-

The Nitrate-Nitrite-Nitric Oxide Pathway: The nitrate component undergoes a sequential reduction to nitrite and then to nitric oxide. This pathway is particularly relevant in conditions of low oxygen availability (hypoxia) and provides an alternative route for NO generation.[2]

This guide will dissect these pathways, presenting available quantitative data, detailing experimental protocols for their investigation, and visualizing the intricate signaling cascades involved.

Pharmacokinetics and Pharmacodynamics

The in vivo effects of this compound are governed by the absorption, distribution, metabolism, and excretion of its constituent parts. While specific pharmacokinetic data for the combined this compound salt is limited, extensive research on L-arginine and nitrate supplementation provides a strong foundation for understanding its profile.

Data Presentation

Table 1: Pharmacokinetics of L-Arginine in Healthy Human Subjects

| Parameter | 30 g Intravenous Infusion | 6 g Intravenous Infusion | 6 g Oral Administration | 10 g Oral Administration |

| Maximum Plasma Concentration (Cmax) | 6223 ± 407 µmol/L[3] | 822 ± 59 µmol/L[3] | 310 ± 152 µmol/L[3] | 50.0 ± 13.4 µg/mL[4][5] |

| Time to Maximum Concentration (Tmax) | - | - | - | 1 hour[4][5] |

| Oral Bioavailability | - | - | 68 ± 9%[3] | ~20%[4][5] |

| Clearance | 544 ± 24 mL/min[3] | 894 ± 164 mL/min[3] | 1018 ± 230 mL/min[3] | - |

| Elimination Half-life (t1/2) | 41.6 ± 2.3 min[3] | 59.6 ± 9.1 min[3] | 79.5 ± 9.3 min[3] | - |

Table 2: Pharmacodynamic Effects of L-Arginine and Nitrate Supplementation in Humans

| Intervention | Parameter | Baseline | Post-intervention | Percent Change |

| 30 g Intravenous L-Arginine [3] | Diastolic Blood Pressure | - | - | -9.0 ± 2.3 mm Hg |

| Systolic Blood Pressure | - | - | -9.2 ± 1.8 mm Hg | |

| Total Peripheral Resistance | - | - | -10.4 ± 3.6% | |

| Urinary Nitrate Excretion | 68.7 ± 4.7 µmol/mmol creatinine | - | +97 ± 28% | |

| Urinary cGMP Excretion | 30.1 ± 1.6 nmol/mmol creatinine | - | +66 ± 20% | |

| 6 g Intravenous L-Arginine [3] | Urinary Nitrate Excretion | 68.7 ± 4.7 µmol/mmol creatinine | - | +47 ± 12% |

| 6 g L-Arginine + 614 mg Nitrate (Acute) [6] | Plasma Nitrite Concentration | 149 ± 64 nmol/L (Placebo) | 319 ± 54 nmol/L | ~ +114% vs Placebo |

| 614 mg Nitrate alone (Acute) [6] | Plasma Nitrite Concentration | 149 ± 64 nmol/L (Placebo) | 328 ± 107 nmol/L | ~ +120% vs Placebo |

Core Signaling Pathways

The physiological effects of this compound are mediated through the downstream signaling cascades initiated by nitric oxide.

The L-Arginine-NOS-NO-sGC-cGMP Pathway

This is the primary pathway for endothelium-dependent vasodilation.

The Nitrate-Nitrite-NO Pathway

This pathway provides an alternative, NOS-independent source of nitric oxide.

Experimental Protocols

Measurement of Plasma Nitrite and Nitrate

This protocol outlines a common method for quantifying the stable end-products of NO metabolism.

Objective: To determine the concentrations of nitrite (NO₂⁻) and nitrate (NO₃⁻) in plasma as indicators of in vivo nitric oxide production.

Methodology:

-

Sample Collection and Preparation:

-

Collect venous blood into heparinized tubes.

-

Immediately centrifuge at 4°C to separate plasma.

-

Deproteinize the plasma sample to prevent interference. This can be achieved by zinc sulfate precipitation or ultrafiltration. It is crucial to avoid acidic deproteinization methods.[7]

-

-

Nitrate to Nitrite Conversion:

-

For the measurement of total NOx (nitrite + nitrate), nitrate in the sample must first be reduced to nitrite. This is typically achieved using nitrate reductase.

-

-

Griess Assay (Colorimetric Detection):

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples (both those for direct nitrite measurement and those that have undergone nitrate reduction).

-

Nitrite reacts with the Griess reagent in an acidic solution to form a purple azo dye.

-

The absorbance of the resulting solution is measured using a spectrophotometer at approximately 540 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve.

-

The nitrate concentration is calculated by subtracting the baseline nitrite concentration from the total NOx concentration.

-

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation.

Objective: To measure the dilation of the brachial artery in response to an increase in blood flow (shear stress), which is an indicator of endothelial nitric oxide production.

Methodology:

-

Subject Preparation:

-

Subjects should fast for at least 8-12 hours prior to the measurement.

-

Subjects should refrain from exercise, caffeine, alcohol, and smoking for at least 12 hours before the study.

-

The measurement should be conducted in a quiet, temperature-controlled room with the subject in a supine position.

-

-

Image Acquisition:

-

A high-resolution ultrasound system with a linear array transducer (≥7 MHz) is used.

-

The brachial artery is imaged in a longitudinal section, 2-10 cm above the antecubital fossa.

-

A baseline recording of the brachial artery diameter is obtained for at least one minute.

-

-

Induction of Reactive Hyperemia:

-

A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery.

-

The cuff is inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce ischemia.

-

The cuff is then rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery.

-

-

Post-Deflation Image Acquisition:

-

The diameter of the brachial artery is continuously recorded for at least 3 minutes following cuff deflation.

-

-

Data Analysis:

-

The baseline brachial artery diameter is measured.

-

The maximum post-deflation brachial artery diameter is measured.

-

Flow-mediated dilation is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Conclusion

The in vivo mechanism of action of this compound is a dual-pronged approach to enhancing nitric oxide bioavailability. By providing substrates for both the NOS-dependent and the nitrate-nitrite-NO pathways, it holds the potential for robust and sustained NO production. This technical guide has provided a detailed overview of the pharmacokinetics, pharmacodynamics, and core signaling pathways involved. The presented experimental protocols offer standardized methods for investigating the in vivo effects of this compound. Further research specifically on the combined salt form is warranted to fully elucidate its unique pharmacokinetic and pharmacodynamic profile and to optimize its therapeutic potential in various clinical applications.

References

- 1. The pharmacodynamics of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. L-arginine-induced vasodilation in healthy humans: pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of acute supplementation of L-arginine and nitrate on endurance and sprint performance in elite athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Converging Pathways to Nitric Oxide: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of L-Arginine and Nitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Arginine and nitrate represent two distinct yet complementary pathways for the endogenous generation of nitric oxide (NO), a critical signaling molecule in cardiovascular and physiological regulation. While the compound L-Arginine nitrate is available as a dietary supplement, a notable gap exists in the scientific literature regarding the specific pharmacokinetic and pharmacodynamic profile of this salt. This technical guide, therefore, provides an in-depth review of the individual components, L-Arginine and nitrate, to offer a comprehensive understanding of their respective contributions to NO bioavailability. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to support further research and development in this area.

Introduction: The Dual Precursor Strategy for Nitric Oxide Enhancement

Nitric oxide is a pleiotropic signaling molecule with profound effects on vascular tone, neurotransmission, and immune function.[1] Its synthesis is primarily governed by two distinct pathways:

-

The L-Arginine-NO Synthase (NOS) Pathway: In this oxygen-dependent pathway, the enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-arginine to nitric oxide and L-citrulline.[1]

-

The Nitrate-Nitrite-NO Pathway: This pathway, which is more prominent in hypoxic or acidic conditions, involves the sequential reduction of dietary nitrate (NO₃⁻) to nitrite (NO₂⁻) and subsequently to nitric oxide.[1]

The combination of L-Arginine and nitrate in a single compound, this compound, is predicated on the hypothesis that providing substrates for both pathways can lead to a more sustained and robust increase in NO bioavailability.

Pharmacokinetics: A Comparative Analysis of L-Arginine and Nitrate

The pharmacokinetic profiles of L-Arginine and nitrate differ significantly, influencing their absorption, distribution, metabolism, and excretion.

L-Arginine Pharmacokinetics

Oral L-arginine supplementation is characterized by extensive first-pass metabolism, which can limit its systemic bioavailability.[2]

Table 1: Pharmacokinetic Parameters of L-Arginine in Healthy Human Subjects

| Parameter | Intravenous Administration (30 g) | Intravenous Administration (6 g) | Oral Administration (6 g) | Oral Administration (10 g) |

| Maximum Plasma Concentration (Cmax) | 6223 ± 407 µmol/L[3] | 822 ± 59 µmol/L[3] | 310 ± 152 µmol/L[3] | 50.0 ± 13.4 µg/mL[2] |

| Time to Maximum Concentration (Tmax) | 30 min[3] | 22 min[3] | 90 min[3] | 1 h[2] |

| Elimination Half-Life (t½) | 41.6 ± 2.3 min[3] | 59.6 ± 9.1 min[3] | 79.5 ± 9.3 min[3] | Biphasic elimination[2] |

| Clearance (CL) | 544 ± 24 mL/min[3] | 894 ± 164 mL/min[3] | 1018 ± 230 mL/min[3] | Nonrenal clearance: 360 mL/min[2] |

| Oral Bioavailability (F) | - | - | 68 ± 9%[3] | ≈20%[2] |

Data are presented as mean ± standard error of the mean or as stated in the cited source.

Nitrate Pharmacokinetics

Dietary nitrate is readily absorbed and enters a cycle of entero-salivary circulation, where it is reduced to nitrite by oral bacteria.[4]

Table 2: Pharmacokinetic Parameters of Nitrate Supplementation

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 30-60 min[5] |

| Primary Metabolic Pathway | Conversion to nitrite by oral and gut microbiota[5] |

Pharmacodynamics: The Physiological Effects of L-Arginine and Nitrate

The primary pharmacodynamic effect of both L-Arginine and nitrate is the enhancement of nitric oxide-mediated physiological responses.

L-Arginine Pharmacodynamics

L-arginine administration has been shown to induce vasodilation and increase the excretion of NO metabolites.[3]

Table 3: Pharmacodynamic Effects of L-Arginine Administration in Healthy Humans

| Parameter | 30 g Intravenous L-Arginine | 6 g Intravenous L-Arginine | 6 g Oral L-Arginine |

| Change in Blood Pressure | -4.4 ± 1.4% (systolic)[6] | Not significant[6] | Not significant[6] |

| Change in Total Peripheral Resistance | -10.4 ± 3.6%[6] | Not significant[6] | Not significant[6] |

| Increase in Urinary Nitrate Excretion | 97 ± 28%[6] | 47 ± 12%[6] | Not significant[3] |

| Increase in Urinary cGMP Excretion | 66 ± 20%[6] | 67 ± 47% (not significant)[6] | Not significant[3] |

Nitrate Pharmacodynamics

Dietary nitrate supplementation increases plasma nitrite concentrations, a key indicator of enhanced NO bioavailability.[7]

Table 4: Effects of Nitrate and L-Arginine Co-Supplementation in Elite Athletes

| Parameter | Placebo | Nitrate Alone (614 mg) | L-Arginine (6 g) + Nitrate (614 mg) |

| Plasma Nitrite Concentration | 149 ± 64 nmol/L[7] | 328 ± 107 nmol/L[7] | 319 ± 54 nmol/L[7] |

Data are presented as mean ± standard deviation.

Signaling Pathways

The physiological effects of L-Arginine and nitrate are mediated through distinct but convergent signaling pathways that culminate in the production of nitric oxide.

Caption: The L-Arginine-NOS pathway for nitric oxide synthesis.

Caption: The Nitrate-Nitrite-NO pathway for nitric oxide synthesis.

Experimental Protocols

The following section details common methodologies for the analysis of L-Arginine and its metabolites, as well as for the assessment of pharmacodynamic responses.

Quantification of L-Arginine in Plasma by High-Performance Liquid Chromatography (HPLC)

This method involves pre-column derivatization followed by HPLC with UV detection.[8]

Protocol:

-

Sample Preparation:

-

Deproteinize plasma samples by adding 10% perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Neutralize the supernatant with sodium hydroxide.

-

-

Derivatization:

-

Mix the deproteinized plasma with naphthalenedicarboxaldehyde (NDA) and cyanide reagents in a borate buffer (pH 9.2) to form a stable derivative.

-

L-norleucine can be used as an internal standard and derivatized similarly.

-

-

Chromatographic Analysis:

-

Inject the derivatized sample onto a reversed-phase HPLC column.

-

Use a suitable mobile phase for isocratic or gradient elution.

-

Detect the derivatized L-arginine using a UV detector at 260 nm.

-

Measurement of Plasma Nitrate and Nitrite using the Griess Assay

This colorimetric assay is a common method for quantifying nitrite and, after a reduction step, nitrate.[9]

Protocol:

-

Nitrite Measurement:

-

To 100 µL of deproteinized plasma, add 50 µL of a combined Griess reagent mixture (sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Add 100 µL of 1 M HCl.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Total Nitrate and Nitrite Measurement:

-

Reduce nitrate to nitrite by incubating the sample with a reducing agent, such as vanadium(III) chloride, at an elevated temperature (e.g., 50°C for 60 minutes).

-

Perform the Griess reaction as described above for nitrite measurement.

-

-

Nitrate Calculation:

-

Subtract the nitrite concentration from the total nitrate and nitrite concentration to determine the nitrate concentration.

-

Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[1]

Protocol:

-

Baseline Measurement:

-

Acquire a baseline longitudinal image of the brachial artery using a high-frequency ultrasound probe (≥7.5 MHz).

-

Record the baseline artery diameter and blood flow velocity for at least one minute.

-

-

Induction of Reactive Hyperemia:

-

Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

-

-

Post-Occlusion Measurement:

-

Rapidly deflate the cuff to induce reactive hyperemia.

-

Continuously record the brachial artery diameter and blood flow velocity for at least 3 minutes post-deflation.

-

-

Data Analysis:

-

Determine the peak artery diameter after cuff release.

-

Calculate FMD as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] * 100.

-

Experimental Workflow for Assessing Pharmacodynamic Effects

References

- 1. dnbm.univr.it [dnbm.univr.it]

- 2. air.unimi.it [air.unimi.it]

- 3. benchchem.com [benchchem.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. ahajournals.org [ahajournals.org]

- 6. benchchem.com [benchchem.com]

- 7. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

L-Arginine Nitrate as a Precursor for Nitric Oxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Arginine nitrate's role as a precursor for nitric oxide (NO) synthesis. It delves into the core biochemical pathways, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling cascades and workflows.

Introduction to Nitric Oxide Synthesis

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its synthesis in mammals is primarily accomplished through two distinct pathways: the L-Arginine-dependent nitric oxide synthase (NOS) pathway and the more recently elucidated nitrate-nitrite-NO pathway.[3][4] this compound, as a compound, holds the potential to supply substrates for both of these pathways, making it a subject of significant interest in research and drug development.

Biochemical Pathways of Nitric Oxide Production

The L-Arginine-NOS Pathway

The primary and most well-understood pathway for NO production involves the enzymatic conversion of the semi-essential amino acid L-Arginine to L-Citrulline and NO.[5][6] This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[7]

There are three main isoforms of NOS, each with distinct localization and regulatory mechanisms:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and neuronal signaling.[8]

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to immunological stimuli. It produces large amounts of NO as part of the immune response.[9]

-

Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium, the inner lining of blood vessels. eNOS-derived NO is critical for regulating vascular tone and blood pressure.[8]

The catalytic activity of nNOS and eNOS is dependent on intracellular calcium levels and the binding of calmodulin, while iNOS activity is largely calcium-independent.[9] All three isoforms require several cofactors for their function, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

The Nitrate-Nitrite-NO Pathway

An alternative pathway for NO generation involves the sequential reduction of inorganic nitrate (NO₃⁻) to nitrite (NO₂⁻) and then to NO.[10] This pathway is particularly significant in hypoxic or acidic conditions where NOS activity may be limited.[11]

Dietary nitrate, abundant in green leafy vegetables and beetroot, is the primary source for this pathway.[11] The process begins with the reduction of nitrate to nitrite by commensal bacteria in the oral cavity.[11] Swallowed nitrite can then be further reduced to NO in the acidic environment of the stomach or absorbed into the circulation, where it can be converted to NO by various enzymes and proteins, including xanthine oxidase.[11]

This compound: A Dual-Pathway Precursor

This compound is a hybrid compound that provides both L-Arginine and nitrate. Theoretically, this dual-function molecule could enhance NO production by supplying the primary substrate for the NOS pathway (L-Arginine) and a key substrate for the nitrate-nitrite-NO pathway (nitrate). This has led to its investigation as a potential therapeutic agent for conditions associated with endothelial dysfunction and as an ergogenic aid in sports nutrition.

Quantitative Data on Nitric Oxide Production

A direct head-to-head comparison of this compound versus L-Arginine as single compounds for their efficacy in increasing direct markers of nitric oxide (NO) production, such as plasma nitrite and nitrate levels, is limited in the current scientific literature. Most studies have focused on the effects of L-Arginine alone, nitrate alone, or the co-supplementation of L-Arginine and nitrate as separate entities. The following tables summarize the available quantitative data from such studies to provide an evidence-based perspective.

Table 1: Effects of L-Arginine Supplementation on Plasma Nitrite/Nitrate (NOx) Levels

| Study Population | L-Arginine Dose | Duration | Change in Plasma NOx Levels | Reference |

| Healthy Subjects | 6 g (acute) | 120 minutes | No significant change vs. placebo | |

| Healthy Individuals >70 years | 8 g/day | 2 weeks | Significant increase | |

| Patients with Hypercholesterolemia | 3% in drinking water | 4 weeks | Nitrite significantly higher, Nitrate and NOx significantly lower vs. control | |

| Healthy Men | 15 g | Single dose | Attenuated early morning decline in NOx |

Table 2: Effects of Nitrate Supplementation on Plasma Nitrite/Nitrate Levels

| Study Population | Nitrate Source & Dose | Duration | Change in Plasma Nitrate/Nitrite Levels | Reference |

| Healthy Older Adults | Beetroot Juice (high nitrate) | 3 days | Significant increase in plasma nitrate and nitrite | |

| Healthy Volunteers | Nitrate-enriched beetroot juice | Single dose | Significant increase in plasma nitrate and nitrite | [10] |

| Elite Athletes | 614 mg nitrate | Acute | Significant increase in plasma nitrite vs. placebo | [3] |

Table 3: Effects of Combined L-Arginine and Nitrate Supplementation on Plasma Nitrite Levels

| Study Population | Supplementation | Duration | Change in Plasma Nitrite Levels | Reference |

| Elite Taekwondo Athletes | 6 g L-Arginine + Nitrate (from spinach) | Acute | Highest MaxVO2, lactate, and agility values | |

| Elite Cross-Country Skiers | 6 g L-Arginine + 614 mg Nitrate | Acute | No significant difference from nitrate alone; both higher than placebo | [3] |

| Wistar Rats | 0.5 g/kg L-Arginine + 0.013 g/kg Nitrate | Acute | No significant difference in total nitrate compared to nitrate alone | [1] |

Experimental Protocols

Nitric Oxide Synthase (NOS) Activity Assay

This protocol outlines a colorimetric assay to determine NOS activity in biological samples. The assay measures the conversion of nitrate to nitrite by nitrate reductase, followed by the quantification of total nitrite using the Griess reagent.

Materials:

-

NOS Assay Buffer

-

NOS Dilution Buffer

-

NOS Substrate (L-Arginine)

-

NOS Cofactors (NADPH, FAD, FMN, BH4)

-

Nitrate Reductase

-

Enhancer Solution

-

Nitrite Standard

-

Griess Reagents I and II

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold NOS Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock Nitrite Standard in NOS Assay Buffer.

-

Reaction Setup: In a 96-well plate, add samples, standards, and a positive control (purified NOS enzyme).

-

Initiate NOS Reaction: Prepare a reaction mixture containing NOS Assay Buffer, NOS Substrate, and NOS Cofactors. Add the reaction mixture to the wells containing samples and the positive control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.

-

Nitrate Reduction: Add Nitrate Reductase and Enhancer Solution to all wells (including standards) and incubate to convert any nitrate to nitrite.

-

Griess Reaction: Add Griess Reagent I followed by Griess Reagent II to all wells. Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. NOS activity is then calculated based on the amount of nitrite produced per unit of protein per unit of time.

Griess Assay for Nitrite Determination

This protocol describes the quantification of nitrite, a stable metabolite of NO, in biological fluids.

Materials:

-

Griess Reagent A (e.g., sulfanilamide in acidic solution)

-

Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine in water)

-

Nitrite Standard

-

Deproteinizing agent (e.g., zinc sulfate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: If the sample contains protein (e.g., plasma, serum), deproteinize by adding a deproteinizing agent, vortexing, and centrifuging to pellet the protein. Collect the supernatant.

-

Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock Nitrite Standard in the same buffer as the samples.

-

Reaction Setup: In a 96-well plate, add the deproteinized samples and nitrite standards in duplicate or triplicate.

-

Color Development: Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent B to each well and incubate for another 5-10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding Griess Reagent B.

-

Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration of the samples from the curve.

Visualization of Signaling Pathways and Workflows

L-Arginine-NOS Pathway for NO Synthesis

Caption: Enzymatic conversion of L-Arginine to Nitric Oxide and L-Citrulline by NOS.

Nitrate-Nitrite-NO Pathway

Caption: The sequential reduction of dietary nitrate to nitric oxide.

NO-sGC-cGMP Signaling Pathway

Caption: The canonical nitric oxide signaling pathway leading to physiological effects.

Experimental Workflow for Measuring Nitrite/Nitrate in Plasma

Caption: A typical workflow for the preparation and analysis of plasma nitrite.

Conclusion

This compound presents a compelling theoretical advantage for enhancing nitric oxide production by potentially fueling both the L-Arginine-NOS and nitrate-nitrite-NO pathways. However, the current body of scientific literature lacks direct quantitative evidence from head-to-head clinical trials to definitively establish its superiority over L-Arginine or nitrate supplementation alone in terms of increasing direct biomarkers of NO synthesis. The available data suggests that both L-Arginine and nitrate can independently increase markers of NO production under specific conditions, and their co-supplementation may offer some benefits. Further research, employing rigorous methodologies as outlined in this guide, is necessary to fully elucidate the comparative efficacy of this compound and its potential applications in clinical and research settings. Researchers and drug development professionals should consider the distinct regulatory mechanisms and physiological contexts of each NO synthesis pathway when designing studies and interpreting data related to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary Nitric Oxide Precursors and Exercise Performance - Gatorade Sports Science Institute [gssiweb.org]

- 4. mdpi.com [mdpi.com]

- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of l-Arginine Supplementation with Markers of Endothelial Function in Patients with Cardiovascular or Metabolic Disorders: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-arginine supplementation influenced nitrite but not nitrate and total nitrite in rabbit model of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Investigation of the effect of nitrate and L-arginine intake on aerobic, anaerobic performance, balance, agility, and recovery in elite taekwondo athletes - PMC [pmc.ncbi.nlm.nih.gov]

L-Arginine Nitrate: A Technical Guide to its Biological Properties and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine nitrate is a hybrid compound that leverages two distinct pathways for nitric oxide (NO) production, a critical signaling molecule in numerous physiological processes. By combining the amino acid L-Arginine, a substrate for nitric oxide synthase (NOS), with a nitrate group, a precursor for the nitrate-nitrite-NO pathway, this compound offers a dual-pronged approach to enhancing NO bioavailability. This technical guide provides an in-depth analysis of the biological properties and physiological effects of this compound, with a focus on its mechanism of action, pharmacokinetics, and its impact on cardiovascular health and exercise performance. Detailed experimental protocols and quantitative data from relevant studies are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in the regulation of vascular tone, neurotransmission, and immune responses.[1] Its production is critical for maintaining cardiovascular homeostasis.[2] L-Arginine is a semi-essential amino acid that serves as the primary substrate for the nitric oxide synthase (NOS) family of enzymes (eNOS, nNOS, and iNOS) to produce NO.[1] However, the oral bioavailability of L-Arginine can be limited by first-pass metabolism.[3] An alternative pathway for NO generation involves the reduction of dietary nitrate to nitrite and then to NO, a process that is particularly efficient under hypoxic conditions.[3]

This compound is a compound designed to capitalize on both of these pathways, theoretically offering a more potent and sustained increase in NO levels compared to L-Arginine alone.[4][5] This guide explores the scientific basis for the biological actions of this compound.

Mechanism of Action: Dual Pathways to Nitric Oxide Production

This compound enhances nitric oxide bioavailability through two distinct and complementary pathways:

-

The L-Arginine-NOS Pathway (Endothelium-Dependent): The L-Arginine component of the molecule serves as a direct substrate for endothelial nitric oxide synthase (eNOS). In the presence of oxygen and cofactors, eNOS catalyzes the conversion of L-Arginine to NO and L-citrulline.[2] This pathway is fundamental for the physiological regulation of vascular tone.

-

The Nitrate-Nitrite-NO Pathway (Endothelium-Independent): The nitrate (NO3-) component is absorbed and circulates in the plasma. Commensal bacteria in the oral cavity reduce nitrate to nitrite (NO2-), which is then absorbed into the circulation. In tissues, particularly under conditions of low oxygen tension (hypoxia), nitrite is further reduced to nitric oxide.[6]

This dual mechanism suggests that this compound may be particularly effective in conditions associated with endothelial dysfunction or hypoxia, where the efficacy of the L-Arginine-NOS pathway may be compromised.

Signaling Pathway of Nitric Oxide

Once produced, nitric oxide diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation and vasodilation.[7][8]

Dual pathways of Nitric Oxide production from this compound.

Pharmacokinetics

While specific pharmacokinetic data for this compound as a single compound is limited in publicly available literature, the pharmacokinetics of its individual components, L-Arginine and nitrate, are well-documented.

Oral L-Arginine exhibits variable absorption, with a reported bioavailability of approximately 20% for a 10g dose, which can be influenced by extensive first-pass metabolism in the gut and liver.[9] Peak plasma concentrations are typically reached within 1-2 hours after oral administration.[9] In contrast, dietary nitrate is readily absorbed, with close to 100% bioavailability. Peak plasma nitrate levels are generally observed within 1-2 hours post-ingestion, while peak plasma nitrite concentrations occur after 2-3 hours.

The combination in this compound suggests a pharmacokinetic profile with two peaks of NO production, an initial peak from the direct L-Arginine conversion and a more sustained elevation from the nitrate-nitrite pathway.

Table 1: Pharmacokinetic Parameters of Oral L-Arginine in Humans

| Parameter | Value | Conditions | Reference |

| Absolute Bioavailability | ~20% (highly variable) | 10 g single oral dose | [9] |

| Cmax (Peak Plasma Concentration) | 50.0 ± 13.4 µg/mL | 10 g single oral dose | [9] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | 10 g single oral dose | [9] |

| Elimination Half-life | 79.5 ± 9.3 min | 6 g single oral dose | [10] |

Physiological Effects

The primary physiological effect of this compound is vasodilation, leading to increased blood flow. This has implications for both cardiovascular health and exercise performance.

Cardiovascular Effects

By increasing NO production, this compound can contribute to the relaxation of blood vessels, which may help to lower blood pressure and improve overall cardiovascular function.[11] Studies on L-Arginine supplementation have shown reductions in both systolic and diastolic blood pressure.[12] The nitrate component can further contribute to these effects.[13]

Table 2: Effect of L-Arginine Supplementation on Blood Pressure in Adults (Meta-analysis)

| Parameter | Pooled Mean Difference (95% CI) | P-value | Reference |

| Systolic Blood Pressure (SBP) | -5.39 mmHg (-8.54 to -2.25) | < 0.001 | [14] |

| Diastolic Blood Pressure (DBP) | -2.66 mmHg (-3.77 to -1.54) | < 0.001 | [14] |

Effects on Exercise Performance

Enhanced blood flow to skeletal muscles can improve oxygen and nutrient delivery while facilitating the removal of metabolic byproducts, such as lactate and ammonia.[13] This can potentially lead to improvements in exercise performance, including increased endurance and power output, and reduced fatigue.[13][15]

A study on elite taekwondo athletes demonstrated that combined supplementation of nitrate and L-Arginine significantly improved anaerobic performance, including peak power, and reduced blood lactate levels compared to placebo.[15]

Table 3: Effects of Combined Nitrate and L-Arginine Supplementation on Athletic Performance in Elite Taekwondo Athletes

| Parameter | Placebo | Nitrate + L-Arginine | P-value vs Placebo | Reference |

| Wingate Peak Power (W) | 10.88 ± 0.63 | 11.53 ± 0.65 | < 0.05 | [15] |

| Blood Lactate (mmol/L) post-exercise | 13.2 ± 1.5 | 11.8 ± 1.2 | < 0.05 | [15] |

| Agility (s) | 16.5 ± 0.4 | 16.1 ± 0.3 | < 0.05 | [15] |

Experimental Protocols

This section details methodologies for key experiments relevant to the study of this compound.

Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation in response to a physiological stimulus.

Methodology:

-

Subject Preparation: Subjects should fast for at least 8 hours and abstain from caffeine, alcohol, and supplements for 24 hours prior to the measurement.

-

Baseline Measurement: The subject rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline artery diameter and blood flow velocity are recorded.

-

Ischemia Induction: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce reactive hyperemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated. Continuous ultrasound recording of the brachial artery diameter and blood flow velocity is performed for at least 3 minutes post-deflation.

-

Data Analysis: FMD is calculated as the percentage change in peak artery diameter from the baseline measurement.

Workflow for Flow-Mediated Dilation (FMD) assessment.

Measurement of Plasma Nitrate and Nitrite Levels

Objective: To quantify the circulating levels of NO metabolites as an indicator of NO production.

Methodology (Chemiluminescence):

-

Sample Collection: Collect whole blood into heparinized tubes. Immediately centrifuge at 4°C to separate plasma.

-

Sample Preparation: Deproteinize plasma samples using a method such as zinc sulfate precipitation or ultrafiltration to prevent interference.

-

Nitrate to Nitrite Conversion: For total NOx (nitrate + nitrite) measurement, reduce nitrate in the sample to nitrite using a reducing agent like vanadium(III) chloride or nitrate reductase.

-

Nitrite to NO Conversion: Inject the sample (or the nitrate-reduced sample) into a reaction chamber containing a reducing agent (e.g., potassium iodide in acetic acid) to convert nitrite to nitric oxide gas.

-

Detection: The generated NO gas is carried by an inert gas to a chemiluminescence detector where it reacts with ozone (O3) to produce excited nitrogen dioxide (NO2). As NO2 decays to its ground state, it emits light, which is detected by a photomultiplier tube. The light intensity is proportional to the NO concentration.

-

Quantification: Calibrate the instrument with known concentrations of sodium nitrite and sodium nitrate standards to quantify the sample concentrations.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the enzymatic activity of NOS in tissue or cell lysates.

Methodology (Radiometric Assay):

-

Sample Preparation: Homogenize tissue or lyse cells in a buffer containing protease inhibitors. Centrifuge to remove cellular debris and collect the supernatant containing the NOS enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing L-[³H]arginine, NADPH, and necessary cofactors (FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

Enzymatic Reaction: Initiate the reaction by adding the sample lysate to the reaction mixture and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium).

-

Separation: Separate the radiolabeled L-[³H]citrulline product from the unreacted L-[³H]arginine substrate using cation-exchange chromatography. L-arginine binds to the resin, while L-citrulline passes through.

-

Quantification: Measure the radioactivity of the eluate containing L-[³H]citrulline using a liquid scintillation counter.

-

Calculation: Calculate NOS activity as the amount of L-[³H]citrulline produced per unit of protein per unit of time.

Conclusion

This compound presents a compelling profile for applications in cardiovascular health and sports nutrition due to its dual-pathway mechanism for enhancing nitric oxide production. The combination of an endothelium-dependent and an endothelium-independent pathway may offer a more robust and sustained physiological response compared to its individual components. The quantitative data from clinical trials, particularly in the realm of exercise performance, are promising. However, more direct comparative studies investigating the pharmacokinetics and pharmacodynamics of this compound versus L-Arginine are warranted to fully elucidate its unique therapeutic and ergogenic potential. The experimental protocols detailed in this guide provide a framework for future research in this area.

References

- 1. nbinno.com [nbinno.com]

- 2. Effects of acute supplementation of L-arginine and nitrate on endurance and sprint performance in elite athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Targeting L-arginine/NO/cGMP/KATP pathway by phytochemicals: therapeutic applications and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting L-arginine-nitric oxide-cGMP pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginine - Wikipedia [en.wikipedia.org]

- 12. Effect of l-Arginine Supplementation on Blood Pressure in Adults: A Systematic Review and Dose–Response Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrate and L-arginine combo may improve athletic performance [nutraingredients.com]

- 14. mdpi.com [mdpi.com]

- 15. Investigation of the effect of nitrate and L-arginine intake on aerobic, anaerobic performance, balance, agility, and recovery in elite taekwondo athletes - PMC [pmc.ncbi.nlm.nih.gov]

L-Arginine Nitrate and the Nitric Oxide Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pivotal signaling molecule in human physiology, centrally involved in vasodilation, neurotransmission, and immune responses. Its synthesis is predominantly managed by two distinct pathways: the nitric oxide synthase (NOS) dependent conversion of L-arginine and the NOS-independent reduction of nitrate to nitrite and then to NO. L-arginine nitrate is a hybrid compound engineered to theoretically supply substrates to both pathways, offering a dual-pronged approach to augmenting NO bioavailability. This technical guide provides an in-depth examination of the role of this compound within the nitric oxide signaling cascade. It consolidates quantitative data on the pharmacokinetics and physiological effects of NO precursors, presents detailed experimental protocols for key analytical assays, and utilizes visualizations to elucidate complex pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular research and drug development.

Introduction to Nitric Oxide Signaling

Nitric oxide is a gaseous signaling molecule with profound effects on vascular homeostasis.[1] It is a potent vasodilator, essential for regulating blood pressure and ensuring adequate blood flow and oxygen delivery to tissues.[1] The physiological production of NO occurs via two primary pathways:

-

The NOS-Dependent Pathway: This is the primary enzymatic route where the amino acid L-arginine is oxidized to produce NO and L-citrulline.[2] This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[3]

-

The NOS-Independent (Nitrate-Nitrite-NO) Pathway: This pathway involves the sequential reduction of dietary or endogenous nitrate (NO₃⁻) to nitrite (NO₂⁻) and subsequently to NO.[1] This conversion is particularly significant under hypoxic or acidic conditions.[1]

This compound is a salt combining the NOS substrate L-arginine with a nitrate group. The scientific rationale for this compound is its potential to act as a dual-action NO precursor, supplying L-arginine for the NOS-dependent pathway while the nitrate moiety can be utilized in the NOS-independent pathway.[4]

The Dual Pathways of Nitric Oxide Production

The canonical pathway for NO synthesis is the conversion of L-arginine by NOS enzymes. However, the discovery of the nitrate-nitrite-NO pathway has revealed a complementary and functionally important mechanism for NO generation.

The L-Arginine-NOS Pathway

In the vascular endothelium, eNOS catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine. This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄), and is dependent on calcium and calmodulin.[2] The product, NO, diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[5]

Figure 1: The NOS-dependent nitric oxide signaling pathway.

The Nitrate-Nitrite-NO Pathway

Dietary nitrate, found abundantly in leafy green vegetables, is absorbed and circulates in the plasma. A portion of this nitrate is actively taken up by the salivary glands and secreted into the oral cavity, where commensal bacteria reduce it to nitrite.[1] This nitrite is then swallowed and can be further reduced to NO in the acidic environment of the stomach or absorbed into the circulation. In the blood and tissues, nitrite can be reduced to NO by various enzymes and proteins, especially under low-oxygen conditions.

This compound: A Hybrid Donor

This compound (C₆H₁₅N₅O₅, Molar Mass: 237.21 g/mol ) is a salt formed from the amino acid L-arginine and nitric acid.[1][6] The rationale behind this compound is to provide substrates for both NO synthesis pathways simultaneously. The L-arginine moiety serves the NOS-dependent pathway, while the nitrate ion can enter the nitrate-nitrite-NO pathway. This dual mechanism is hypothesized to provide a more robust and sustained increase in NO production compared to either component alone.

Figure 2: Dual mechanism of this compound for NO production.

Quantitative Data Presentation

A direct comparison of the pharmacokinetic and pharmacodynamic properties of this compound with other NO precursors is essential for its evaluation. The available data, while limited for the specific this compound salt, allows for a comparative analysis.

Pharmacokinetics of Oral NO Precursors

The oral bioavailability of L-arginine is notably low and highly variable, primarily due to extensive first-pass metabolism in the intestines and liver.[7][8]

Table 1: Pharmacokinetic Parameters of Oral L-Arginine

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Absolute Bioavailability (F) | ~20% (highly variable) | 10 g single oral dose | [4][7][9] |

| Cmax (Peak Plasma Conc.) | 50.0 ± 13.4 µg/mL | 10 g single oral dose | [7][9] |

| Tmax (Time to Peak) | ~1 hour | 10 g single oral dose | [7][9] |

| Elimination Half-life | 79.5 ± 9.3 min | 6 g single oral dose |[10] |

Note: Data for a specific this compound salt is not available in the cited literature. The low bioavailability of L-arginine has led to interest in L-citrulline, which is not subject to the same degree of first-pass metabolism and is efficiently converted to L-arginine in the kidneys, making it a more effective way to increase plasma L-arginine levels.[11]

Effects on Plasma Nitrite/Nitrate (NOx)

Plasma levels of nitrite and nitrate (NOx) are common biomarkers for whole-body NO production.

Table 2: Comparative Effects on Plasma Nitrite (NO₂⁻) Levels

| Supplement | Dose | Result | Reference |

|---|---|---|---|

| Placebo | - | 149 ± 64 nmol/L | [12] |

| Nitrate alone | 614 mg | 328 ± 107 nmol/L | [12] |

| L-Arginine + Nitrate | 6 g L-Arg + 614 mg Nitrate | 319 ± 54 nmol/L | [12] |

| L-Arginine alone | 6 g | No significant change vs. Placebo | [13] |

| L-Citrulline | 3.2 g/day for 5 days | Significantly increased plasma NOx |[11] |

Analysis: Co-supplementation of L-arginine with nitrate does not appear to provide an additive effect on plasma nitrite levels when compared to nitrate supplementation alone.[12] This suggests that under the conditions of the study, the nitrate component was the primary driver of increased plasma nitrite. In contrast, acute L-arginine supplementation alone did not significantly increase NOx levels in healthy individuals.[13]

Hemodynamic Effects

The ultimate physiological endpoint of increased NO bioavailability is vasodilation, which can be measured through changes in vessel diameter and blood flow.

Table 3: Comparative Hemodynamic Effects of Arginine Formulations

| Supplement (Dose) | Parameter | Time Point | % Change vs. Active Baseline | Reference |

|---|---|---|---|---|

| Raw Arginine (RA) (1.87 g) | Vessel Diameter | 30 min post-exercise | 7.87 ± 4.09% | [14] |

| Arginine Nitrate (AN) (2.55 g) | Blood Flow Volume | 123 min post-exercise | -2.58 ± 29.6% | [14] |

| 126 min post-exercise | -21.8 ± 27.6% | [14] |

| Placebo (PLA) | Vessel Diameter | 30 min post-exercise | 3.90 ± 3.75% |[14] |

Analysis: In a study comparing different forms of arginine, Raw Arginine (RA) showed a significant increase in vessel diameter compared to placebo at 30 minutes post-exercise.[14] The Arginine Nitrate (AN) formulation, at the dose tested, did not show a significant improvement in blood flow volume compared to placebo and, in fact, showed a decrease at later time points.[14] It is important to note that this is a single study, and further research is needed to fully characterize the hemodynamic effects of this compound.

Key Experimental Protocols

Accurate quantification of NO production and NOS activity is fundamental to research in this field. The following sections detail the methodologies for two critical assays.

Nitric Oxide Synthase (NOS) Activity Assay

The most common method for determining NOS activity involves measuring the conversion of radiolabeled L-arginine to L-citrulline.

Methodology: [¹⁴C]L-Arginine to [¹⁴C]L-Citrulline Conversion

-

Tissue/Cell Homogenization:

-

Homogenize tissue or cells in an appropriate ice-cold buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic fraction) for the assay. Determine protein concentration (e.g., via BCA assay).

-

-

Reaction Setup:

-

Prepare a reaction cocktail on ice containing:

-

Reaction Buffer (e.g., Tris-HCl)

-

NADPH

-

Cofactors: Calmodulin, BH₄, FAD, FMN

-

[¹⁴C]L-Arginine (substrate)

-

-

For each sample, add a specific amount of protein lysate to the reaction cocktail in a microcentrifuge tube.

-

Include control tubes: a "blank" with no enzyme and a tube with a known NOS inhibitor (e.g., L-NAME) to confirm specificity.

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium, at a low pH).

-

-

Separation of [¹⁴C]L-Citrulline:

-

Add a prepared cation-exchange resin (e.g., Dowex 50W) to each tube. The resin will bind the positively charged, unreacted [¹⁴C]L-arginine.

-

Transfer the mixture to a spin column and centrifuge. The neutral [¹⁴C]L-citrulline will pass through into the collection tube, while the resin-bound [¹⁴C]L-arginine is retained.

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter. The counts are proportional to the amount of [¹⁴C]L-citrulline produced and thus, the NOS activity.

-

Figure 3: Experimental workflow for the radiolabeled NOS activity assay.

Griess Assay for Nitrite (NO₂⁻) Measurement

The Griess assay is a simple, colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite. To measure total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite.

Methodology: Nitrite Quantification in Plasma

-

Sample Preparation (Deproteinization):

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin).

-

Centrifuge to separate plasma.

-

Proteins in plasma can interfere with the assay and must be removed. This can be achieved by:

-

Ultrafiltration: Use a centrifugal filter device (e.g., 10 kDa molecular weight cutoff). Add plasma to the device and centrifuge at ~10,000 x g for 10-20 minutes at 4°C. Collect the protein-free filtrate.[7]

-

Acetonitrile Precipitation: Add 2 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant.[15]

-

-

-

Standard Curve Preparation:

-

Prepare a series of known concentrations of a sodium nitrite standard in deionized water or assay buffer (e.g., 0-100 µM).

-

-

Griess Reaction:

-

Pipette samples and standards into a 96-well microplate.

-

Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well. Incubate for 5-10 minutes at room temperature, protected from light. This forms a diazonium salt.

-

Add Griess Reagent II (N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 5-10 minutes. This couples with the diazonium salt to form a colored azo compound.

-

-

Measurement:

-

Measure the absorbance of each well at ~540 nm using a microplate reader.

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

-

Calculation:

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Figure 4: Experimental workflow for the Griess assay in plasma.

Therapeutic Potential and Drug Development Considerations

The rationale for using L-arginine or its derivatives in therapeutic contexts is to reverse the endothelial dysfunction associated with a relative deficiency of NO. While many studies have investigated L-arginine supplementation for cardiovascular conditions, the results have been mixed.[16] The low oral bioavailability of L-arginine is a significant hurdle, often requiring large daily doses (e.g., 6-24g) to achieve therapeutic effects.[3]

This compound presents an interesting proposition by potentially leveraging both NO synthesis pathways. However, the current body of research on this specific salt is sparse. Key considerations for its development include:

-

Pharmacokinetics: A thorough characterization of the oral bioavailability, Cmax, Tmax, and half-life of the intact this compound salt is required. It is crucial to determine if this salt form offers any advantage over co-administration of L-arginine and an inorganic nitrate.

-

Efficacy: Head-to-head clinical trials are needed to compare the efficacy of this compound against L-arginine, L-citrulline, and inorganic nitrate in raising NOx levels and improving physiological outcomes like blood pressure and flow-mediated dilation.

-

Stability and Formulation: The chemical stability of the this compound salt in various formulations and storage conditions must be established. A patent for its preparation exists, but data on its long-term stability is not widely available.[6][17]

-

Safety: While L-arginine is generally recognized as safe, the long-term safety profile of the nitrate salt, particularly concerning the potential for nitrosamine formation and effects on renal function, would need to be rigorously evaluated.

Conclusion and Future Directions

This compound is a scientifically plausible compound for enhancing nitric oxide bioavailability by targeting both the NOS-dependent and NOS-independent pathways. While the foundational science is well-established, there is a notable gap in the literature regarding the specific pharmacokinetic, pharmacodynamic, and stability properties of the this compound salt itself. The available data on co-supplementation of L-arginine and nitrate suggests that the nitrate component may be the dominant factor in acutely raising plasma nitrite levels.

For drug development professionals and researchers, this compound remains a compound of interest, but its purported advantages are currently more theoretical than empirically proven. Future research should focus on direct, controlled comparisons of this compound against its constituent parts and other NO precursors like L-citrulline. Such studies are essential to validate its potential as a superior NO-boosting agent and to guide its potential therapeutic application in cardiovascular medicine and other fields where enhanced NO production is desirable.

References

- 1. This compound | C6H15N5O5 | CID 25232078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101811991B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of l-arginine on flow mediated dilatation induced by atrial pacing in diseased epicardial coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Chemical Synthesis of L-Arginine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological significance of L-Arginine nitrate. It delves into the historical isolation of L-Arginine, details a modern synthetic protocol for its nitrate salt, and explores its critical role in nitric oxide and mTOR signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, structured data, and visual representations of key biological processes.

Discovery and Isolation of L-Arginine

L-Arginine, a semi-essential amino acid, was first isolated in 1886 by the German chemist Ernst Schulze and his assistant Ernst Steiger from lupin seedlings.[1] The name "arginine" is derived from the Greek word "árgyros" (ἄργυρος), meaning silver, due to the silver-white appearance of its nitrate crystals.[1] The structure of arginine was later determined in 1897 by Schulze and Ernst Winterstein, who also achieved its first synthesis from ornithine and cyanamide in 1899.[1]

Original Experimental Protocol for the Isolation of L-Arginine from Lupin Seedlings

The following protocol has been reconstructed from the 1887 publication by Schulze and Steiger in Zeitschrift für Physiologische Chemie.[2]

Materials:

-

Etiolated seedlings of the yellow lupin (Lupinus luteus)

-

Water

-

Lead acetate solution

-

Hydrogen sulfide (H₂S) gas

-

Sulfuric acid

-

Phosphotungstic acid solution

-

Barium hydroxide (baryta water)

-

Carbon dioxide (CO₂)

-

Nitric acid

Methodology:

-

Extraction: The lupin seedlings were macerated and extracted with water to obtain an aqueous solution of plant constituents.

-

Protein Precipitation: The aqueous extract was treated with a lead acetate solution to precipitate proteins and other interfering substances.

-

Removal of Excess Lead: The filtrate was treated with hydrogen sulfide (H₂S) gas to precipitate the excess lead as lead sulfide (PbS).

-

Precipitation of Arginine: The resulting filtrate was acidified with sulfuric acid and then treated with a phosphotungstic acid solution to precipitate the basic arginine.

-

Decomposition of the Precipitate: The precipitate was collected and decomposed with barium hydroxide to liberate the free arginine base.

-

Removal of Reagents: Excess barium hydroxide was precipitated with carbon dioxide, and any remaining sulfuric acid was removed by the addition of barium hydroxide.

-

Crystallization of Arginine Nitrate: The solution was neutralized with nitric acid and concentrated. Upon cooling, crystals of arginine nitrate precipitated.

-

Recrystallization: The arginine nitrate crystals were purified by recrystallization from water.

Quantitative Data from the Original Discovery

While Schulze and Steiger's 1886 paper was a landmark in identifying a new amino acid, it was primarily qualitative in its description.[2] Detailed quantitative data, such as the exact yield and purity from their initial experiments, were not reported in a manner that aligns with modern standards.[2] Subsequent research by Schulze and others began to quantify the presence of arginine in various biological sources.

Table 1: Physicochemical Properties of L-Arginine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₄O₂ | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Melting Point | 244 °C (decomposes) | [3] |

| Solubility in Water | 148.7 g/L at 20 °C | [4] |

| pKa (carboxyl) | 2.18 | [4] |

| pKa (α-amino) | 9.09 | [4] |

| pKa (guanidino) | 13.8 | [4] |

Chemical Synthesis of this compound

This compound can be synthesized through the reaction of L-Arginine with nitric acid. The following protocol is based on a method described in a patent for the preparation of this compound.[5]

Experimental Protocol for the Synthesis of this compound

Materials:

-

L-Arginine

-

Purified water

-

Nitric acid (reagent grade)

-

Ethanol (for washing)

Methodology:

-

Dissolution: Add L-Arginine to purified water at room temperature in a weight ratio of 1:2 (L-Arginine:water). Stir the mixture until the L-Arginine is fully dissolved.

-

Reaction: Slowly add nitric acid to the L-Arginine solution. The molar ratio of L-Arginine to nitric acid should be approximately 1:1 to 1:1.1.

-

Heating and pH Adjustment: Heat the reaction mixture to a temperature between 40°C and 70°C. The solution should gradually become clear. Adjust the pH of the solution to 1-2 by the careful addition of nitric acid.

-

Crystallization: Cool the clarified solution to a temperature between 10°C and 25°C. Crystals of this compound will precipitate out of the solution.

-

Isolation and Washing: Separate the crystals from the mother liquor by filtration. Wash the collected crystals with ethanol.

-

Drying: Dry the crystals at a temperature between 60°C and 85°C to obtain the final this compound product.

-

Mother Liquor Recycling: The mother liquor can be recycled for subsequent batches to improve the overall yield.

Characterization of this compound

Table 2: Properties and Characterization Data for this compound

| Property | Value/Technique | Reference |

| Molecular Formula | C₆H₁₅N₅O₅ | [6] |

| Molecular Weight | 237.21 g/mol | [6] |

| Melting Point | Approximately 166°C | [7] |

| Purity (as per patent) | > 99% | [5] |

| Yield (as per patent) | > 98% (with mother liquor recycling) | [5] |

| Spectroscopic Data | ||

| FTIR (Attenuated Total Reflectance) | Characteristic peaks for NH, C=O, and NO₃⁻ functional groups. | [1][8] |

| ¹H NMR & ¹³C NMR | To confirm the chemical structure. | |

| Elemental Analysis | To determine the elemental composition. |

Biological Signaling Pathways

L-Arginine is a crucial molecule in several key signaling pathways, most notably in the production of nitric oxide (NO) and the regulation of cellular growth and metabolism through the mTOR pathway.

L-Arginine - Nitric Oxide (NO) Signaling Pathway